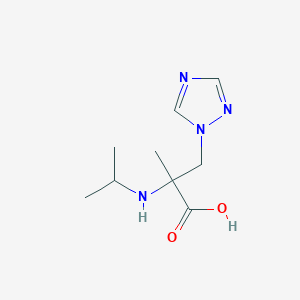

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Description

2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a β-substituted alanine derivative characterized by an isopropylamino group at the α-carbon and a 1,2,4-triazole moiety at the β-position. Its molecular formula is C9H16N4O2 (calculated molecular weight: 226.25 g/mol).

The structural uniqueness of this compound lies in its dual functionalization:

- 1,2,4-Triazole ring: A heterocycle known for diverse biological activities, including enzyme inhibition and metal coordination .

Properties

Molecular Formula |

C9H16N4O2 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-methyl-2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanoic acid |

InChI |

InChI=1S/C9H16N4O2/c1-7(2)12-9(3,8(14)15)4-13-6-10-5-11-13/h5-7,12H,4H2,1-3H3,(H,14,15) |

InChI Key |

OMCXVNVIOKUGMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)(CN1C=NC=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of isopropylamine with a suitable precursor containing the triazole moiety. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted triazole derivatives.

Scientific Research Applications

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the desired biological effects, such as antimicrobial activity or therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the α-Amino Group

a. 2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

- Structure: Features a tert-butoxycarbonyl (Boc) protecting group instead of isopropylamino.

- Molecular Weight : 182.22 g/mol (C9H14N3O4) .

- Key Differences: The Boc group enhances lipophilicity and stability during peptide synthesis but requires deprotection for biological activity . Synthesized via oxazoline intermediates with a reported yield of 65–70% . NMR data (δH 6.29 for NH, δC 56.66 for C-2) highlight distinct electronic environments compared to the isopropylamino variant .

b. 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Triazole Ring Modifications

a. 2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid

- Structure : Chlorine substituent at the triazole ring’s 3-position (CAS 1782284-08-5).

- Molecular Weight : 175.58 g/mol (C5H6ClN3O2) .

- Key Differences: Chlorine enhances electronegativity, possibly improving binding to metal ions or enzymes. Shorter carbon chain (propanoic acid vs. substituted alanine) limits conformational flexibility .

b. Tetrazole- and Imidazole-Containing Analogues

- Examples: Tetrazole amino acids (e.g., Arnold et al., 1993) and imidazole derivatives (e.g., 2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid).

- Key Differences :

Biological Activity

2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. Recent advancements in synthetic methodologies have led to more efficient production techniques. For instance, a metal-free continuous-flow synthesis has been reported, yielding higher purity and efficiency compared to traditional batch methods .

The biological activity of 2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid primarily involves its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to tumor proliferation, particularly through the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This inhibition can lead to reduced tumor growth in xenograft models .

- Antimicrobial Properties : Triazole derivatives are generally recognized for their antifungal properties. The compound may exhibit similar effects, making it a candidate for further exploration in antifungal therapies.

Case Studies

Several studies have documented the effects of this compound:

- Antitumor Activity : A study demonstrated that derivatives similar to this compound showed significant antitumor effects in mouse models. The effectiveness was attributed to enhanced drug exposure and reduced clearance rates .

- Synthesis and Biological Evaluation : Research highlighted the synthesis of triazole derivatives and their subsequent evaluation for biological activity. The findings indicated that modifications in the triazole ring could enhance biological efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H15N5O |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 1251375-58-2 |

| Purity | ≥98% |

| Biological Activity | Effect |

|---|---|

| Antitumor Activity | Inhibits PI3K/AKT/mTOR pathway |

| Antimicrobial Properties | Potential antifungal activity |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.